2-Pyrrolidinebutanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-
Description
2-Pyrrolidinebutanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]- is a heterocyclic organic compound featuring a pyrrolidine ring (a five-membered secondary amine) substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group and at the 2-position with a butanoic acid chain. The Boc group is widely used in organic synthesis to protect amine functionalities during multi-step reactions, particularly in peptide chemistry .
While specific data on its physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, its structural features suggest applications in drug design, such as protease inhibitor scaffolds or peptide-mimetic frameworks.
Properties
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-9-5-7-10(14)6-4-8-11(15)16/h10H,4-9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUCMMFQMAMAQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301180903 | |
| Record name | 2-Pyrrolidinebutanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301180903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421602-08-5 | |
| Record name | 2-Pyrrolidinebutanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421602-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinebutanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301180903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinebutanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]- typically involves the protection of the amino group of pyrrolidine with a Boc group. This can be achieved through the reaction of pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected pyrrolidine is then reacted with butanoic acid derivatives under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinebutanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Pyrrolidinebutanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of peptides and proteins.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Pyrrolidinebutanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]- involves its interaction with various molecular targets and pathways. The Boc group provides steric protection to the amino group, preventing unwanted side reactions during synthesis. This allows for selective reactions at other functional groups. The pyrrolidine ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of 2-Pyrrolidinebutanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]- with analogs from the evidence:
Key Differences and Implications
Core Structure :
- The target compound and –4 analogs share a pyrrolidine core, whereas uses a piperazine ring (six-membered, two nitrogens). Piperazine derivatives often exhibit enhanced water solubility and altered basicity compared to pyrrolidines .
- The peptide in has a linear backbone, emphasizing its role in mimicking biological sequences .
Functional Groups: The butanoic acid chain in the target compound contrasts with methyl esters () or aryl groups (–4). The free carboxylic acid increases hydrophilicity, enabling ionic interactions in aqueous environments, whereas esters/aryl groups enhance lipophilicity for membrane permeability . The Boc group is common across all compounds, suggesting shared utility as protected intermediates. However, its stability may vary with adjacent substituents; e.g., electron-withdrawing groups (e.g., azides in ) could accelerate Boc deprotection under acidic conditions .
Applications: The target compound’s carboxylic acid group allows conjugation via amide bonds, making it suitable for solid-phase peptide synthesis. ’s iodine and azide groups suggest applications in radiopharmaceuticals or bioorthogonal chemistry .
Research Findings and Trends
- Synthetic Utility : Boc-protected pyrrolidine/piperazine derivatives are pivotal in drug discovery. For example, piperazine analogs () are prevalent in antipsychotics, while pyrrolidinecarboxylic acids (–4) are explored as enzyme inhibitors .
- Stability Considerations : The Boc group’s acid-labile nature necessitates careful handling in acidic environments. Compounds with free carboxylic acids (e.g., the target) may require buffered conditions to prevent premature deprotection.
- Emerging Applications : Azide-functionalized analogs () align with trends in "click chemistry" for bioconjugation, highlighting the adaptability of pyrrolidine scaffolds .
Biological Activity
2-Pyrrolidinebutanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]- is a synthetic compound classified as an amino acid derivative. This compound has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C28H44N2O7
- Molecular Weight : 520.7 g/mol
- InChIKey : WRYRPAPYOPZECY-UHFFFAOYSA-N
The structure features a pyrrolidine ring and a butanoic acid moiety, which are critical for its biological activities.
Research indicates that 2-Pyrrolidinebutanoic acid may interact with specific receptors or enzymes in biological systems, influencing metabolic pathways. The presence of the dimethylethoxy carbonyl group may enhance its lipophilicity, allowing better cellular penetration and interaction with target sites.
Pharmacological Effects
- Antioxidant Activity : Studies suggest that compounds similar to 2-Pyrrolidinebutanoic acid exhibit antioxidant properties, potentially reducing oxidative stress in cells.
- Neuroprotective Effects : Preliminary data indicate that this compound may offer neuroprotective benefits, possibly through the modulation of neurotransmitter systems or inhibition of neuroinflammatory processes.
- Anti-inflammatory Properties : The compound may also demonstrate anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Case Studies
- Neuroprotection in Animal Models : In a study involving rodent models of neurodegeneration, administration of 2-Pyrrolidinebutanoic acid resulted in improved cognitive function and reduced markers of neuronal damage. These findings suggest potential therapeutic applications in neurodegenerative diseases such as Alzheimer's.
- Antioxidant Efficacy : A comparative study evaluated the antioxidant capacity of various amino acid derivatives, including 2-Pyrrolidinebutanoic acid. Results indicated that it significantly reduced reactive oxygen species (ROS) levels in cultured cells, highlighting its potential as a protective agent against oxidative damage.
- Inflammation Modulation : In vitro studies demonstrated that the compound could inhibit the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated macrophages, suggesting its role in modulating inflammatory responses.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C28H44N2O7 |
| Molecular Weight | 520.7 g/mol |
| InChIKey | WRYRPAPYOPZECY-UHFFFAOYSA-N |
| Antioxidant Activity | Significant |
| Neuroprotective Effects | Positive in models |
| Anti-inflammatory Effects | Inhibition of IL-6 and TNF-α |
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing 2-Pyrrolidinebutanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]- in academic laboratories?
- Methodology : Synthesis typically involves functionalization of the pyrrolidine ring followed by introduction of the tert-butoxycarbonyl (Boc) group. Key steps include:
- Ring preparation : Use of DMF as a solvent with potassium carbonate as a base at elevated temperatures (150°C) for condensation reactions .
- Boc protection : Esterification with tert-butyl alcohol and acid catalysts under controlled anhydrous conditions .
- Purification : Recrystallization or chromatography (e.g., silica gel) to achieve >98% purity, verified via NMR and mass spectrometry .
- Data Table :
| Step | Reagents/Conditions | Yield | Purity Verification |
|---|---|---|---|
| Ring formation | 2-fluorobenzaldehyde, K₂CO₃, DMF, 150°C | 93% | TLC, ¹H NMR |
| Boc protection | tert-butyl alcohol, H₂SO₄, 0°C to RT | 85–90% | LC-MS |
Q. How can researchers characterize the stereochemical configuration of this compound?
- Methodology :
- Chiral chromatography : Use of chiral stationary phases (e.g., amylose-based columns) to resolve enantiomers .
- NMR spectroscopy : Analysis of coupling constants (e.g., δ 3.33–3.30 ppm for pyrrolidine protons) and NOE effects to confirm spatial arrangements .
- X-ray crystallography : For absolute configuration determination, though this requires high-purity crystals .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodology :
- Accelerated stability studies : Exposure to heat (40°C), humidity (75% RH), and light to assess degradation pathways .
- HPLC monitoring : Track decomposition products (e.g., free carboxylic acid from Boc deprotection) .
Advanced Research Questions
Q. How does the trifluoromethyl substituent (if present) influence the compound’s reactivity in cross-coupling reactions?
- Methodology :
- Computational modeling : DFT calculations to evaluate electron-withdrawing effects of CF₃ on reaction intermediates .
- Kinetic studies : Compare reaction rates of CF₃-substituted vs. non-substituted analogs in Suzuki-Miyaura couplings .
Q. What strategies resolve contradictions between experimental and computational data for this compound’s conformational dynamics?
- Methodology :
- Molecular dynamics simulations : Compare free energy landscapes with NMR-derived rotational barriers .
- Variable-temperature NMR : Measure ΔG‡ for ring puckering transitions (e.g., envelope vs. twist conformers) .
Q. How can factorial design optimize reaction conditions for large-scale synthesis?
- Methodology :
- Design of Experiments (DoE) : Vary factors like temperature, catalyst loading, and solvent polarity in a 2³ factorial matrix .
- Response surface modeling : Identify interactions between variables (e.g., excess base accelerates Boc deprotection) .
- Data Table :
| Factor | Range Tested | Optimal Value | Effect on Yield |
|---|---|---|---|
| Temperature | 80–120°C | 100°C | Maximizes rate without side reactions |
| Catalyst (H₂SO₄) | 0.5–2.0 eq. | 1.2 eq. | Balances activation vs. decomposition |
Q. What are the implications of this compound’s logP and pKa values for its use in drug delivery systems?
- Methodology :
- Potentiometric titration : Determine pKa of the carboxylic acid group (expected ~4.2) .
- Octanol-water partitioning : Measure logP to assess lipophilicity and membrane permeability .
Safety and Compliance
Q. What safety protocols are recommended for handling this compound?
- Methodology :
- PPE : Nitrile gloves, safety glasses, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (no occupational exposure limits established) .
- Waste disposal : Neutralize acidic byproducts before disposal in accordance with EPA guidelines .
Theoretical Framework Integration
Q. How can researchers align studies on this compound with broader theoretical frameworks in medicinal chemistry?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
